![molecular formula C18H18O2 B11717573 [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane: is an organic compound characterized by the presence of a cyclopropane ring substituted with methoxyphenyl and methoxybenzylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane typically involves the reaction of 4-methoxybenzaldehyde with cyclopropane derivatives under specific conditions. One common method is the condensation reaction, where 4-methoxybenzaldehyde reacts with cyclopropane carboxylic acid derivatives in the presence of a base catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane involves its interaction with specific molecular targets. For instance, it may act as an antiestrogen by binding to estrogen receptors and inhibiting their activity. This interaction can lead to the suppression of estrogen-dependent cell proliferation, making it a potential candidate for the treatment of estrogen-dependent cancers .
Comparaison Avec Des Composés Similaires
[Z]-1, 1-Dichloro-2,3 diphenyl-2-(4-methoxyphenyl)cyclopropane: This compound also exhibits antiestrogenic properties and is used in similar applications.
Cyclopropyl (4-methoxyphenyl)methanone: Another compound with a cyclopropane ring and methoxyphenyl group, used in various chemical syntheses.
Uniqueness: [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methoxybenzylidene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1-[cyclopropylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H18O2/c1-19-16-9-5-14(6-10-16)18(13-3-4-13)15-7-11-17(20-2)12-8-15/h5-12H,3-4H2,1-2H3 |
Clé InChI |
HJCHJNRRRBWFSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


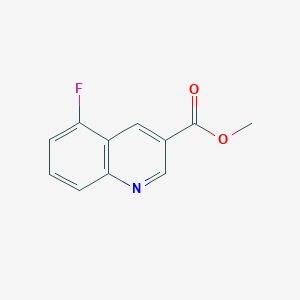
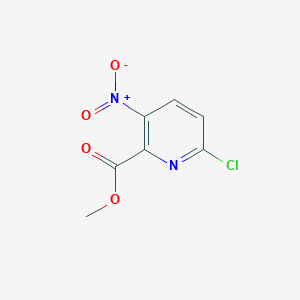
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)



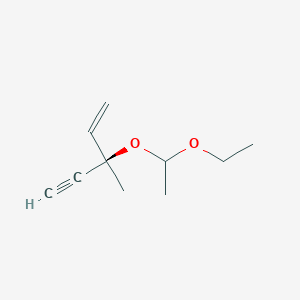

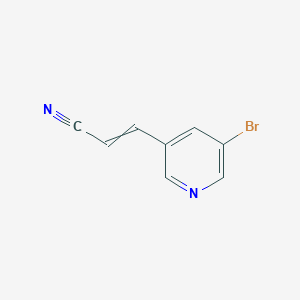
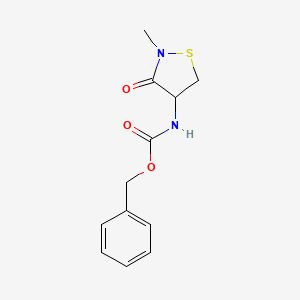
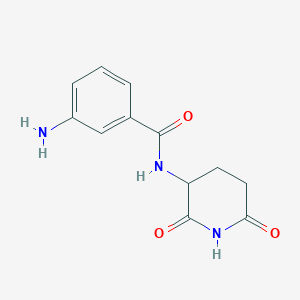
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)

